molecular formula C16H14O5 B1303718 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid CAS No. 885949-43-9

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid

Cat. No.: B1303718
CAS No.: 885949-43-9
M. Wt: 286.28 g/mol
InChI Key: UPXUEIMEVCVCLQ-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of a formyl group, a methoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-formyl-2-methoxyphenol and phenylacetic acid.

    Esterification: The phenylacetic acid is first esterified to form phenylacetic acid ester.

    Etherification: The ester is then reacted with 5-formyl-2-methoxyphenol under basic conditions to form the desired ether linkage.

    Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)-2-phenylacetic acid.

    Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)-2-phenylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylacetic acid moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Formyl-2-hydroxyphenoxy)-2-phenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(5-Formyl-2-methoxyphenoxy)-2-methylacetic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid is unique due to the combination of its formyl, methoxy, and phenylacetic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-8-7-11(10-17)9-14(13)21-15(16(18)19)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXUEIMEVCVCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377353
Record name 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-43-9
Record name α-(5-Formyl-2-methoxyphenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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